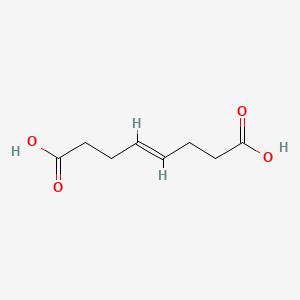

Oct-4-enedioic acid

Description

Contextualizing Oct-4-enedioic Acid within Unsaturated Dicarboxylic Acid Chemistry

This compound is a member of the broad class of organic compounds known as unsaturated dicarboxylic acids. These molecules are characterized by the presence of at least one carbon-carbon double or triple bond within their backbone and two carboxylic acid functional groups (-COOH). The general molecular formula for a dicarboxylic acid can be represented as HOOC−R−COOH, where R is an aliphatic or aromatic group. np-mrd.org In the case of this compound, R is an eight-carbon chain with a double bond.

The presence of both a double bond and two carboxylic acid groups imparts a unique reactivity to this compound. The carboxylic acid groups can undergo reactions typical of this functional group, such as esterification and amide formation, while the double bond can participate in addition reactions. This dual reactivity makes it a versatile building block in organic synthesis.

Unsaturated dicarboxylic acids are found in nature and are involved in various metabolic pathways. nih.govhmdb.ca For instance, fumaric acid and maleic acid are simple four-carbon unsaturated dicarboxylic acids, with fumaric acid being an essential intermediate in the citric acid cycle, a central metabolic pathway in most living organisms. sci-hub.se Like its counterparts, this compound also plays a role in metabolism, particularly in the breakdown of fatty acids. ontosight.ai

The physical properties of unsaturated dicarboxylic acids, such as melting point and solubility, are influenced by the chain length and the configuration of the double bond (cis or trans). Generally, unsaturated carboxylic acids have lower melting points than their saturated counterparts. ebi.ac.uk

Historical Evolution of Research on this compound and Related Structures

The study of dicarboxylic acids dates back to the 19th and early 20th centuries, with many being identified as products of the oxidation of fats and oils. A significant milestone in understanding their biological relevance came in 1934, when it was discovered that dicarboxylic acids are produced through the ω-oxidation of fatty acids during their metabolism. nih.gov

Research into this compound specifically gained traction in the latter half of the 20th century. A notable early synthesis of the cis isomer, (Z)-oct-4-enedioic acid, was reported in 1974 by Barco and his colleagues.

A pivotal moment in the history of this compound research came in the late 1980s and early 1990s with its identification in human urine. In 1989, Jin and Tserng identified several isomeric unsaturated medium-chain dicarboxylic acids, including cis-4-octenedioic acid, in the urine of patients with dicarboxylic aciduria, a condition associated with abnormal fatty acid metabolism. ebi.ac.ukresearchgate.net They proposed that cis-4-octenedioic acid is derived from the metabolic breakdown of linoleic acid. nih.govebi.ac.uk This was further supported by the work of Pitt in 1990, who also characterized unsaturated dicarboxylic acids in urine using gas chromatography-mass spectrometry. ebi.ac.uksci-hub.se These findings were crucial in establishing this compound as a biomarker for certain metabolic disorders.

More recently, research has explored the use of this compound as a precursor in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. chembk.comrsc.org

Fundamental Significance of this compound as a Subject of Academic Inquiry

The academic significance of this compound stems from its dual role as a biological metabolite and a versatile chemical intermediate.

In Biological and Medical Research:

The primary significance of this compound in the biological sciences is its role as an intermediate in fatty acid metabolism. ontosight.ai Its accumulation in urine is an indicator of certain metabolic disorders, particularly those affecting beta-oxidation. ontosight.ai For example, it has been found to be slightly elevated in the urine of individuals with abnormal fatty acid metabolism. sci-hub.se The study of its metabolic pathways provides insights into the biochemical consequences of these diseases. Researchers have proposed that the metabolic degradation of unsaturated dicarboxylic acids may terminate at octenedioic acid, making its presence and concentration in urine a valuable diagnostic clue. ebi.ac.uk

In Chemical Synthesis and Materials Science:

In the realm of chemistry, this compound serves as a valuable starting material for the synthesis of a variety of other compounds. Its dicarboxylic nature allows it to be used in the production of polymers, such as polyesters and polyamides. chembk.comnih.gov The double bond in its structure offers a site for further chemical modification, enabling the creation of functionalized molecules. For instance, (E)-oct-4-enedioic acid has been used in the synthesis of novel polymers. rsc.org It is also utilized as a raw material for producing surfactants and fragrances and can act as a chelating agent for metal ions. chembk.com

The combination of its biological relevance and its utility in chemical synthesis makes this compound a compelling subject for interdisciplinary research, bridging the gap between fundamental biochemistry and applied materials science.

Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | cymitquimica.com |

| Molecular Weight | 172.18 g/mol | cymitquimica.com |

| Isomers | (E)-Oct-4-enedioic acid (trans), (Z)-Oct-4-enedioic acid (cis) | cymitquimica.com |

Key Research Findings on this compound

| Year | Key Finding | Researchers | Source(s) |

| 1974 | Synthesis of (Z)-oct-4-enedioic acid. | Barco, et al. | |

| 1989 | Identification of cis-4-octenedioic acid in the urine of patients with dicarboxylic aciduria and proposed its origin from linoleic acid metabolism. | Jin, S.-J. & Tserng, K.-Y. | np-mrd.orgebi.ac.ukresearchgate.netnist.govnist.gov |

| 1990 | Characterization of unsaturated dicarboxylic acids, including octenedioic acid, in urine using GC-MS. | Pitt, J.J. | ebi.ac.uksci-hub.se |

| 2020 | Noted as a fatty acid that increases with the burden of fatty acid metabolism in hyperlipidemia. | Liu, Y. T. et al. | sci-hub.se |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-4-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVYKEXVMZXOAH-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14277-16-8, 48059-97-8 | |

| Record name | Oct-4-enedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acide 4-Octene-1,8-Dioique | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Strategies for Oct 4 Enedioic Acid and Its Derivatives

Chemoenzymatic and Biotechnological Production Approaches

Biotechnological routes offer high specificity and selectivity, often operating under mild conditions, which makes them an attractive alternative to conventional chemical synthesis. researchgate.netnih.gov Microorganisms like Candida tropicalis have been extensively studied for their ability to convert fatty acids into valuable dicarboxylic acids. nih.govnih.gov

Microbial Biotransformation of Unsaturated Fatty Acids to Oct-4-enedioic Acid (e.g., Candida tropicalis bioconversion of oleic acid)

The yeast Candida tropicalis is a well-documented whole-cell biocatalyst for the production of long-chain dicarboxylic acids from fatty acids. nih.govnih.gov Strains of this yeast can transform unsaturated fatty acids, such as oleic acid found in natural fats and oils, into their corresponding α,ω-dicarboxylic acids. nih.gov While the direct microbial production of this compound is less commonly cited, the biotransformation of oleic acid to 1,18-cis-octadec-9-enedioic acid (cis-ODA) serves as a prime example of this pathway's potential. researchgate.netnih.gov

The process involves a terminal (ω) oxidation of the fatty acid. The initial and rate-limiting step is the ω-hydroxylation catalyzed by cytochrome P450 (CYP) monooxygenases. nih.gov This is followed by further oxidation of the resulting ω-hydroxy fatty acid to the final dicarboxylic acid. nih.gov Researchers have optimized this biotransformation in fed-batch fermentations to achieve high titers. researchgate.net For the production of cis-ODA, an efficient strategy using C. tropicalis in a parallel bioreactor system was developed, identifying the glucose feed rate as a critical parameter. researchgate.netnih.gov A low molar ratio of glucose to oleic acid minimized the undesirable incorporation of the fatty acid into triacylglycerols for storage in lipid bodies, leading to enhanced productivity. researchgate.netnih.gov Under optimized conditions, this process achieved a peak volumetric productivity of 0.56 g/L/h and a final titer of approximately 45 g/L, with a yield of 70%. researchgate.netnih.gov Similar principles can be applied to the biotransformation of shorter-chain unsaturated fatty acids to produce their corresponding dioic acids.

| Parameter | Optimized Value | Reference |

| Microorganism | Candida tropicalis | nih.gov, researchgate.net |

| Substrate | Oleic Acid | nih.gov, researchgate.net |

| Product | 1,18-cis-octadec-9-enedioic acid (cis-ODA) | nih.gov, researchgate.net |

| Key Process Factor | Glucose Feed Rate | nih.gov, researchgate.net |

| Peak Volumetric Productivity | 0.56 g/L/h | nih.gov, researchgate.net |

| Final Titer | ~45 g/L | nih.gov, researchgate.net |

| Molar Yield | 70% | nih.gov, researchgate.net |

Enzymatic Synthesis Pathways for Specific Isomers of this compound

The enzymatic pathways within Candida tropicalis responsible for dicarboxylic acid production rely on a family of cytochrome P450 monooxygenase enzymes. nih.gov These enzymes exhibit different substrate specificities, which can be harnessed for the synthesis of specific dicarboxylic acids. nih.gov When C. tropicalis is exposed to oleic acid, two P450 enzymes, CYP52A13 and CYP52A17, are strongly induced. nih.gov

CYP52A13 preferentially oxidizes oleic acid and other unsaturated fatty acids to their ω-hydroxy forms. nih.gov

CYP52A17 also oxidizes oleic acid efficiently but shows higher effectiveness in converting shorter, saturated fatty acids like myristic acid. nih.gov

Crucially, both enzymes, particularly CYP52A17, can further oxidize the intermediate ω-hydroxy fatty acids to generate the final α,ω-diacid. nih.gov This enzymatic cascade, involving initial ω-hydroxylation followed by subsequent oxidation, is fundamental to the biosynthesis. By selecting or engineering enzymes with specificities for different fatty acid chain lengths and saturation patterns, it is possible to direct the synthesis toward desired dicarboxylic acids, including specific isomers of this compound, from appropriate C8 precursors. nih.gov

Catalytic Synthesis via Homogeneous and Heterogeneous Systems

Chemical catalysis provides a powerful alternative to biotechnology for producing dicarboxylic acids, with olefin metathesis and oxidative cleavage being two prominent strategies. ocl-journal.orgrsc.org

Olefin Metathesis Reactions (e.g., self-metathesis of monounsaturated fatty acids using ruthenium-based catalysts)

Olefin metathesis is a highly effective reaction for reorganizing carbon-carbon double bonds. nobelprize.org The self-metathesis of monounsaturated fatty acids, such as oleic acid, provides a direct route to long-chain unsaturated dicarboxylic acids. researchgate.netocl-journal.org This reaction is typically catalyzed by well-defined ruthenium-based complexes, often referred to as Grubbs catalysts. ocl-journal.orgresearchgate.netnih.gov

In a typical self-metathesis of oleic acid, two molecules react to form one molecule of 1,18-octadec-9-enedioic acid and one molecule of 9-octadecene. researchgate.net The reaction mechanism, elucidated by Yves Chauvin, involves the formation of a metallacyclobutane intermediate between the catalyst's metal carbene and the olefin. nobelprize.org Second-generation Grubbs catalysts, such as RuCl₂(PCy₃)(H₂IMes)(=CHPh), have demonstrated high activity and stability for this transformation, even at elevated temperatures. nih.gov Studies have shown that the reaction can be performed efficiently under solvent-free conditions or with assistance from ultrasound activation, which can significantly shorten reaction times. researchgate.netocl-journal.org For example, the ultrasound-assisted self-metathesis of oleic acid using Grubbs catalysts in solvents like dichloromethane (B109758) or 1-butanol (B46404) yielded diacids with good yields (45–75%) and high selectivities (75–95%). ocl-journal.orgresearchgate.net

| Catalyst Type | Substrate | Key Products | Yields/Conversion | Reference |

| Grubbs 2nd Gen. | Oleic Acid | 1,18-octadec-9-enedioic acid, 9-Octadecene | >80% conversion, >70% isolated diacid yield | researchgate.net |

| Grubbs Catalysts (C1-C6) | Oleic Acid (ultrasound) | Long-chain diacids, n-Alkenes | 45-75% yield, 75-95% selectivity | ocl-journal.org, researchgate.net |

| RuCl₂(PCy₃)(H₂IMes)(=CHPh) | Oleic Acid | 1,18-octadec-9-enedioic acid | 67% conversion | nih.gov |

Oxidative Cleavage and Functionalization Strategies

Oxidative cleavage of a double bond within an unsaturated fatty acid or a cyclic olefin is a direct method to produce two smaller carboxylic acids. jst.go.jpgoogle.com This strategy can be tailored to produce this compound from appropriate cyclic precursors like cyclooctene (B146475) or through cleavage of a larger unsaturated molecule. Several catalytic systems have been developed for this purpose.

One approach involves the use of molecular oxygen in the presence of a Co-Mn-Br catalyst system in an acetic acid solution. jst.go.jp This method has been successfully applied to industrial oleic acid to produce azelaic acid and other dicarboxylic acids. jst.go.jp Another green chemistry approach employs aqueous hydrogen peroxide as the oxidant. rsc.org For instance, the one-pot oxidative cleavage of cyclic olefins like cyclooctene to suberic acid (a saturated C8 dicarboxylic acid) has been achieved using a system based on phosphotungstate nanoparticles and functionalized silica (B1680970) particles in a Pickering emulsion. rsc.org A third strategy involves the cleavage of vicinal diols, which can be prepared from olefins. google.comacs.org These diols can be oxidatively cleaved to dicarboxylic acids using reagents like sodium hypochlorite (B82951) in the absence of an organic solvent or through one-pot methods using nitroxyl (B88944) radicals and PhI(OAc)₂. google.comacs.org

Advanced Catalytic Systems for Selective Dioic Acid Formation

Research into more advanced and sustainable catalytic systems for dicarboxylic acid synthesis is ongoing, with a focus on improving efficiency, selectivity, and environmental footprint. tandfonline.comsci-hub.se These systems often utilize renewable biomass-derived feedstocks. acs.orgsci-hub.se

One area of development is the use of heterogeneous gold catalysts. researchgate.net For example, an Au/Al₂O₃ catalyst has been shown to be highly active for the direct cleavage of oleic acid using hydrogen peroxide, attributed to the small size of the gold nanoparticles and their interaction with the alumina (B75360) support. researchgate.net Another advanced strategy involves the thermocatalytic conversion of biomass derivatives. acs.orgsci-hub.se For instance, tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), derived from biomass, has been converted to adipic acid with yields up to 89% using a metal-free catalytic system with hydrogen iodide in propionic acid. tandfonline.com This highlights the potential of using bio-based platform molecules to access a range of dicarboxylic acids. tandfonline.com Furthermore, advanced catalytic systems featuring noble metals and metal oxides are being designed to operate under milder conditions, which improves energy efficiency and aligns with green chemistry principles. tandfonline.com

Multi-step Organic Synthesis Pathways

Multi-step organic synthesis provides a versatile platform for the construction of complex molecules like this compound and its derivatives from simpler, readily available starting materials. These pathways are designed to build the carbon skeleton and introduce functional groups with high degrees of control over regioselectivity and stereoselectivity.

Carbon-Carbon Bond Formation and Stereoselective Functionalization Techniques

The synthesis of this compound, an unsaturated dicarboxylic acid, hinges on key carbon-carbon bond-forming reactions to construct the eight-carbon chain and stereoselective methods to control the geometry of the double bond and any chiral centers.

Olefin Metathesis: A powerful strategy for the synthesis of unsaturated systems is olefin metathesis. nobelprize.org Specifically, the self-metathesis of a precursor like 4-pentenoic acid, or a cross-metathesis reaction involving simpler alkenes, can be employed to construct the C8 backbone of this compound. researchgate.net Ruthenium-based catalysts, such as Grubbs' catalysts, are frequently used for these transformations due to their functional group tolerance and high efficiency. google.commdpi.com For instance, the self-metathesis of oleic acid, a long-chain unsaturated fatty acid, has been shown to produce long-chain diacids with good yields (45–75%) and high selectivities (75–95%) under ultrasonic activation. ocl-journal.org The presence of a carboxylic acid group in the substrate, as in maleic acid, has been observed to positively influence the outcome of ruthenium-catalyzed cross-metathesis reactions. rsc.org

The general mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of an alkene with a metal alkylidene catalyst to form a metallacyclobutane intermediate. ias.ac.in This intermediate then fragments to yield a new alkene and a new metal alkylidene, which continues the catalytic cycle. nobelprize.orgias.ac.in

Wittig Reaction: The Wittig reaction is a cornerstone in alkene synthesis, allowing for the precise placement of a double bond. libretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a symmetrical molecule, a strategy could involve the Wittig coupling of a C4 phosphorus ylide bearing a protected carboxylic acid with a C4 aldehyde also containing a protected carboxylic acid. A chemo-enzymatic approach combining an enzymatic carboxylic acid reduction to an aldehyde followed by a Wittig reaction has been demonstrated for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.gov The Horner-Wadsworth-Emmons modification of the Wittig reaction often provides excellent stereoselectivity, favoring the formation of the (E)-alkene. The synthesis of single isomers (E or Z) of unsaturated carboxylic acids has been achieved using the Horner-Wittig reaction. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Heck coupling provide another avenue for C-C bond formation. rsc.org The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org While typically used for aryl-alkene coupling, variations can be adapted for the synthesis of dienoic systems. Decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes has also been reported. acs.org

Stereoselective Functionalization: The geometry of the double bond in this compound (cis or trans) can be controlled by the choice of synthetic method. For example, as mentioned, the Horner-Wadsworth-Emmons reaction typically yields (E)-alkenes, while other variations of the Wittig reaction can favor the (Z)-alkene. organic-chemistry.org Furthermore, stereoselective hydrogenation of an alkyne precursor can yield a cis-alkene. Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium, ruthenium, or iridium, is a powerful technique for introducing chirality into a molecule. researchgate.netnsf.govacs.orgnih.gov For example, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids has been achieved with high enantioselectivity using cobalt-based catalysts. nsf.gov

Total Synthesis Approaches to this compound Analogs

The total synthesis of natural products and their analogs often showcases the application of advanced synthetic strategies. While a specific total synthesis of this compound is not prominently featured in the literature, the synthesis of structurally related dicarboxylic acids provides a blueprint for potential synthetic routes.

An illustrative approach could involve a convergent synthesis where two C4 fragments are joined. For example, a C4 synthon containing a terminal alkyne and a protected carboxylic acid could be coupled with another C4 fragment containing a carboxylic acid. Subsequent stereoselective reduction of the internal alkyne would yield the desired this compound isomer.

The synthesis of cyclopentanedicarboxylic acid analogs, which are rigid L-glutamic acid analogues, has been achieved through multi-step sequences involving key aldol-based carbon-carbon bond-forming reactions. researchgate.net Such strategies, while focused on cyclic systems, highlight the methods available for constructing dicarboxylic acid frameworks with high stereocontrol.

A hypothetical retrosynthetic analysis for this compound is presented below:

| Retrosynthetic Step | Forward Reaction | Key Methodologies |

| Disconnection at the C4-C5 double bond | Alkene Metathesis | Ruthenium-catalyzed cross-metathesis or self-metathesis |

| Disconnection at the C4-C5 double bond | Wittig Reaction | Horner-Wadsworth-Emmons reaction |

| Disconnection adjacent to the double bond | Heck Coupling | Palladium-catalyzed cross-coupling |

Synthesis of Structurally Related Derivatives (e.g., diamino suberic acid derivatives)

The synthesis of (S,S)-2,7-diaminosuberic acid, a dicarba analog of cystine, provides a well-documented example of a multi-step synthesis of a C8 dicarboxylic acid derivative. nih.govcapes.gov.bracs.org This synthesis is highly relevant as it constructs the same carbon backbone as this compound.

A key strategy in the synthesis of diaminosuberic acid derivatives involves the use of ruthenium-catalyzed cross-metathesis of allylglycine derivatives. nih.govacs.org This reaction effectively dimerizes the C4 amino acid precursor to form an unsaturated C8 diamino, dicarboxylic acid intermediate. Subsequent rhodium-catalyzed hydrogenation of the double bond yields the saturated diaminosuberic acid derivative. nih.govcapes.gov.br The stereochemistry of the final product is controlled by the chirality of the starting allylglycine.

An alternative approach involves the asymmetric hydrogenation of a prochiral diunsaturated precursor. nih.gov These precursors can be prepared from the reaction of dialdehydes, such as succinic dialdehyde, with protected phosphonoglycines. Hydrogenation with a chiral catalyst, for example, [(COD)Rh(S,S)-Et-DuPHOS]OTf, can yield the Z-protected dimethyl esters of the desired diamino dicarboxylic acid with high optical purity. nih.gov

The table below summarizes a representative synthesis of a diaminosuberic acid derivative:

| Step | Reaction | Catalyst/Reagents | Key Transformation | Reference |

| 1 | Cross-Metathesis | Grubbs' Catalyst (Ruthenium-based) | Dimerization of allylglycine derivative | nih.govacs.org |

| 2 | Hydrogenation | Wilkinson's Catalyst (Rhodium-based) | Saturation of the C=C double bond | nih.gov |

These methodologies for synthesizing diaminosuberic acid derivatives demonstrate the power of combining modern synthetic techniques like olefin metathesis with stereoselective transformations to construct complex, functionalized dicarboxylic acids. These strategies are directly translatable to the synthesis of this compound and its other analogs.

Chemical Reactivity and Mechanistic Investigations of Oct 4 Enedioic Acid

Reactivity Profiles of the Carbon-Carbon Double Bond

The reactivity of the C4-C5 double bond is central to the functionalization of the oct-4-enedioic acid backbone. This internal alkene can undergo a variety of transformations, including metathesis, oxidation, and addition reactions, each with distinct mechanistic pathways.

Elucidation of Olefin Metathesis Reaction Mechanisms

Olefin metathesis is a powerful catalytic reaction for the rearrangement of alkylidene groups between two alkenes. scielo.br In the context of unsaturated dicarboxylic acids like this compound, self-metathesis provides a route to longer-chain unsaturated diacids, while cross-metathesis with other olefins can modify the chain length. scielo.brias.ac.in

The generally accepted mechanism for this transformation is the Chauvin mechanism. ias.ac.in This process is initiated by the reaction of a transition-metal alkylidene catalyst (often based on ruthenium, tungsten, or molybdenum) with the alkene. ias.ac.inopenstax.orgresearchgate.net

The key steps of the Chauvin mechanism are:

[2+2] Cycloaddition: The alkene's double bond coordinates to the metal carbene catalyst and undergoes a [2+2] cycloaddition to form a four-membered ring intermediate known as a metallacyclobutane. ias.ac.in

Cycloreversion: This unstable metallacyclobutane intermediate fragments in a reverse process, yielding a new olefin and a new metal alkylidene complex. ias.ac.in

Propagation: The newly formed metal carbene continues to react with other alkene molecules, propagating the catalytic cycle until an equilibrium mixture of olefins is achieved. openstax.org

For a molecule like this compound, self-metathesis would involve the reaction between two molecules to produce 1,12-dodec-6-enedioic acid and 2-butene. Conversely, acyclic diene metathesis (ADMET) polymerization of this compound could lead to the formation of unsaturated polyesters. ias.ac.inopenstax.org The reaction is compatible with the carboxylic acid functional groups, making it a valuable tool in polymer chemistry. openstax.org

Table 1: Catalysts and Applications in Olefin Metathesis of Unsaturated Acids

| Catalyst Type | Example Catalyst | Key Mechanistic Feature | Typical Application | References |

|---|---|---|---|---|

| Grubbs' Catalysts | RuCl2(=CHPh)(PCy3)2 (1st Gen) |

Ruthenium-based, tolerant to functional groups. | Self-metathesis of oleic acid to form 1,18-octadec-9-enedioic acid. | ias.ac.inocl-journal.org |

| Grubbs' Catalysts | RuCl2(=CHPh)(H2IMes)(PCy3) (2nd Gen) |

Higher activity due to N-heterocyclic carbene (NHC) ligand. | Cross-metathesis of fatty acid esters with terminal olefins. | scielo.brias.ac.in |

| Schrock Catalysts | Mo(=NAr)(=CHCMe2Ph)(OR)2 |

Molybdenum-based, highly active. | Activation may require formation of a cationic complex. | acs.org |

| Tungsten-Based | WCl6/SnMe4 |

Early catalyst system for metathesis. | Self-metathesis of methyl oleate. | acs.org |

Stereoselective Epoxidation and Dihydroxylation Studies

The double bond of this compound is susceptible to oxidation, leading to the formation of epoxides or diols. Stereoselective methods allow for the controlled synthesis of specific stereoisomers, which is crucial for creating compounds with defined three-dimensional structures.

Epoxidation: The conversion of the alkene to an epoxide introduces a strained three-membered oxirane ring. This transformation can be achieved using various reagents, including peroxy acids or enzyme systems. Fungal unspecific peroxygenases (UPOs) have been shown to catalyze the regio- and stereoselective epoxidation of unsaturated fatty acids. csic.es The proposed mechanism involves the activation of the enzyme's heme center by hydrogen peroxide to form a highly reactive iron(IV)-oxo porphyrin radical cation species (Compound I). csic.esresearchgate.net This species then transfers an oxygen atom to the alkene double bond. researchgate.net

Dihydroxylation: Dihydroxylation involves the addition of two hydroxyl groups across the double bond. A prominent method for achieving stereoselective syn-dihydroxylation is the Sharpless asymmetric dihydroxylation. ucl.ac.ukmasterorganicchemistry.com This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand.

The mechanism proceeds via a concerted pathway:

The alkene reacts with the osmium tetroxide-chiral ligand complex in a [3+2] cycloaddition reaction. masterorganicchemistry.com

This forms a five-membered cyclic osmate ester intermediate. masterorganicchemistry.com

Subsequent hydrolysis or reduction of the osmate ester cleaves the Os-O bonds, liberating the cis-diol product and regenerating the catalyst. masterorganicchemistry.com

Applying this to trans-oct-4-enedioic acid would yield specific enantiomers of (4R,5R)- or (4S,5S)-4,5-dihydroxyoctanedioic acid, depending on the chiral ligand used.

Table 2: Reagents for Stereoselective Oxidation of Alkenes

| Reaction | Reagent System | Stereochemical Outcome | Mechanistic Intermediate | References |

|---|---|---|---|---|

| Asymmetric Epoxidation | Fungal Peroxygenase (UPO) + H₂O₂ | Regio- and stereoselective | High-valent iron-oxo species (Compound I) | csic.esresearchgate.net |

| Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂PHAL), NMO | Syn-addition | Cyclic osmate ester | masterorganicchemistry.comrsc.org |

| Anti-Dihydroxylation | 1. Peroxy acid (e.g., m-CPBA) 2. Acid/water | Anti-addition | Epoxide | csic.es |

Addition Reactions Across the Alkene Moiety

Besides oxidation, the double bond of this compound can undergo various addition reactions, including hydrogenation and halogenation.

Hydrogenation: The catalytic hydrogenation of the double bond converts this compound into the saturated suberic acid (octanedioic acid). This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). Enoate reductases (ERs) have also been shown to be effective biocatalysts for the hydrogenation of unsaturated dicarboxylic acids, offering an environmentally benign pathway. rsc.org

Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond proceeds via an electrophilic addition mechanism. The alkene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.com The bromide ion then attacks this intermediate from the opposite face (backside attack), resulting in anti-addition of the two bromine atoms. For trans-oct-4-enedioic acid, this would produce the meso compound (4R,5S)-4,5-dibromooctanedioic acid.

Halolactonization: In a related reaction, treatment of a derivative of trans-(2S,7S)-2,7-diisopropylthis compound with a halogen source can lead to halolactonization. google.com This is an intramolecular addition reaction where the initial formation of a halonium ion is followed by nucleophilic attack by one of the carboxylic acid groups, forming a lactone ring.

Transformations of the Carboxylic Acid Functionalities

The two carboxylic acid groups at the ends of the carbon chain are key handles for derivatization, including the formation of esters and amides, or for chain-shortening via decarboxylation.

Mechanistic Studies of Esterification and Amidation

Esterification: The conversion of the carboxylic acid groups of this compound to esters can be accomplished through several methods. A particularly mild and effective method for substrates that may be acid-sensitive is the Steglich esterification. organic-chemistry.orgnih.gov This reaction uses a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involves:

Activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov

DMAP, acting as a nucleophilic catalyst, reacts with the O-acylisourea to form an acyl-pyridinium species ("active ester"). organic-chemistry.org

The alcohol then reacts with this highly electrophilic intermediate to form the ester, regenerating the DMAP catalyst. organic-chemistry.org

Amidation: The formation of amides from this compound follows a similar mechanistic principle. The O-acylisourea intermediate formed by the reaction of the carboxylic acid with a coupling agent like DCC is sufficiently reactive to be attacked directly by an amine. organic-chemistry.org Because amines are generally stronger nucleophiles than alcohols, the addition of a catalyst like DMAP is often not necessary. organic-chemistry.org Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) are commonly used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate efficient amide bond formation and suppress side reactions. psu.edu

Table 3: Common Coupling Reagents for Ester and Amide Synthesis

| Reagent System | Target Product | Key Intermediate | Mechanistic Role | References |

|---|---|---|---|---|

| DCC, DMAP | Ester | O-Acylisourea, Acyl-pyridinium | DCC activates the acid; DMAP acts as an acyl transfer catalyst. | organic-chemistry.orgnih.gov |

| EDC, HOBt | Amide | O-Acylisourea | EDC activates the acid; HOBt forms an active ester to prevent side reactions and racemization. | psu.edu |

| Isobutyl chloroformate, NMM | Amide | Mixed anhydride (B1165640) | Forms a mixed anhydride intermediate which is then attacked by the amine. | ucl.ac.uk |

Decarboxylation Pathways and Reaction Kinetics

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), can occur through different pathways depending on the reaction conditions and the substrate's structure.

Oxidative Decarboxylation: One common method is oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄). The reaction kinetics are generally not limited by the initial exchange of acetate (B1210297) ligands on the lead atom with the carboxylic acid. sci-hub.st The mechanism involves the formation of a lead carboxylate intermediate, which then fragments through either a radical or ionic pathway to release CO₂ and form an alkyl radical or carbocation, respectively.

Anodic Decarboxylation (Kolbe Electrolysis): The anodic oxidation of dicarboxylates can also lead to decarboxylation. researchgate.net The process involves the one-electron oxidation of a carboxylate anion at the anode to form a carboxyl radical, which then rapidly loses CO₂ to form an alkyl radical. For unsaturated dicarboxylic acids, this can lead to the formation of alkynes. researchgate.net

Enzymatic Decarboxylation: Certain enzymes can catalyze the decarboxylation of α,β-unsaturated acids. rsc.org While this compound is not an α,β-unsaturated acid, related enzymatic pathways for dicarboxylic acids exist. For instance, a fungal peroxygenase from Marasmius rotula has been shown to catalyze a multi-step reaction on dicarboxylic acids that involves α-hydroxylation to an α-hydroxy acid, further oxidation to an α-keto acid, followed by decarboxylation to yield a one-carbon shorter fatty acid. csic.es The kinetics of such enzymatic reactions are highly dependent on factors like pH, temperature, and cofactor availability. rsc.org

Investigation of Isomerization and Configurational Stability

The isomerization of this compound, involving the interconversion between its cis (Z) and trans (E) geometric isomers, is a critical aspect of its chemical behavior. The configurational stability of these isomers dictates their relative abundance and influences the physical and chemical properties of the compound. Research into the isomerization of unsaturated dicarboxylic acids, such as the well-studied butenedioic acids (maleic acid and fumaric acid), provides a strong framework for understanding the analogous transformations in this compound.

The trans isomer of an unsaturated dicarboxylic acid is generally more thermodynamically stable than its cis counterpart. difference.wikicreative-proteomics.com This increased stability is attributed to reduced steric hindrance between the carboxylic acid groups, which are positioned on opposite sides of the carbon-carbon double bond in the trans configuration. creative-proteomics.comvaia.com In contrast, the cis isomer experiences greater steric strain due to the proximity of the carboxyl groups on the same side of the double bond. vaia.com Consequently, the conversion of the less stable cis-oct-4-enedioic acid to the more stable trans-oct-4-enedioic acid is a thermodynamically favorable process.

This isomerization can be induced through various methods, including thermal treatment and catalysis by acids, bases, or transition metals. wikipedia.org The mechanism often involves the temporary disruption of the pi-bond of the double bond, allowing for rotation around the sigma-bond, followed by the reformation of the pi-bond in the more stable trans configuration.

Catalytic isomerization using ruthenium complexes has been shown to be effective for a variety of olefins. rsc.orgorganic-chemistry.orgnih.gov The mechanism is believed to proceed through the formation of a ruthenium-hydride species, which can add to the double bond and facilitate rotation. acs.orgacs.org While specific studies on this compound are not extensively detailed in the literature, the principles derived from studies on similar unsaturated systems are applicable. For instance, the isomerization of maleic acid to fumaric acid is a classic example, often catalyzed by mineral acids or other agents. wikipedia.org

The distinct configurations of the cis and trans isomers of this compound result in different physical properties, as illustrated by the general trends observed for unsaturated dicarboxylic acids.

| Property | cis-Oct-4-enedioic Acid (Expected) | trans-Oct-4-enedioic Acid (Expected) | Reference Analogue |

|---|---|---|---|

| Melting Point | Lower | Higher | Maleic acid (139°C) vs. Fumaric acid (287°C) creative-proteomics.com |

| Solubility in Water | Higher | Lower | Maleic acid is more soluble than fumaric acid. difference.wiki |

| Thermodynamic Stability | Less Stable | More Stable | Fumaric acid is more stable than maleic acid. difference.wikicreative-proteomics.com |

| Reactivity (e.g., in anhydride formation) | Higher | Lower | Maleic acid readily forms an anhydride upon heating, while fumaric acid does not. vaia.com |

The investigation into the isomerization of related compounds, such as hex-3-enedioic acid, further supports these principles. osti.govresearchgate.net Studies on the synthesis of derivatives of this compound, like 2,7-diaminothis compound, often involve reaction conditions where isomerization could potentially occur, highlighting the importance of controlling the stereochemistry during synthesis.

Advanced Applications of Oct 4 Enedioic Acid in Materials Science and Polymer Chemistry

Oct-4-enedioic Acid as a Monomer for Polymeric Materials

The presence of two carboxylic acid groups allows this compound to act as an A-type monomer in step-growth polymerization reactions. When reacted with difunctional B-type monomers, such as diols or diamines, it forms polyesters and polyamides, respectively. The unsaturation within the polymer backbone, introduced by the this compound moiety, imparts unique properties and functionalities to the resulting materials.

The synthesis of polyamides and polyesters from this compound follows established polycondensation principles. savemyexams.com Polyamides are synthesized by reacting the dicarboxylic acid with a diamine, such as 1,6-hexanediamine. revise.imlibretexts.org Similarly, polyesters are produced through polycondensation with a diol, for example, ethane-1,2-diol or 1,8-octanediol. acs.orgnih.gov These reactions can be carried out via melt polycondensation at high temperatures (often exceeding 220°C) or through solution polymerization techniques. mdpi.comresearchgate.net The use of the more reactive acyl chloride derivative of the diacid can also be employed, particularly in lower-temperature interfacial polymerization. libretexts.orgtandfonline.com

The resulting unsaturated polymers are rigorously characterized to determine their structure and properties. A variety of analytical techniques are employed for this purpose, providing comprehensive information about the synthesized materials.

Table 1: Polymer Characterization Techniques

| Technique | Information Provided |

|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the formation of ester or amide linkages by identifying characteristic C=O and N-H stretching bands. mdpi.comasianpubs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H and ¹³C NMR) Elucidates the precise chemical structure of the polymer repeating unit, confirming successful monomer incorporation. nih.govaalto.fi |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution (polydispersity) of the polymer chains. asianpubs.org |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm), which define the material's service temperature range. aalto.fiosti.gov |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature, identifying the onset of decomposition. mdpi.comaalto.fi |

The thermal properties of these polymers are highly dependent on the comonomer used. For instance, polyamides synthesized from long-chain aliphatic diamines and diacids generally exhibit lower melting points compared to their short-chain commercial counterparts like Nylon 6,6. aalto.fi However, they often show good thermal stability. aalto.fi The introduction of unsaturation, as with this compound, can influence chain packing and crystallinity, thereby affecting the thermal and mechanical properties.

There is a significant global effort to develop polymers from renewable resources to reduce dependence on fossil fuels and create more sustainable materials. mdpi.com Dicarboxylic acids have been identified as crucial bio-based platform chemicals for the synthesis of polymers. mdpi.comnih.govnih.gov Many dicarboxylic acids, including long-chain variants, can be produced from plant oils and other biomass through fermentation or catalytic processes like olefin metathesis. acs.orgbiobasedpress.euacs.org

This compound fits within this paradigm as a potential C8 bio-based monomer. nih.govnih.gov Its synthesis from renewable feedstocks would allow for the production of "green" polyamides and polyesters. These bio-based polymers are critical for developing a circular economy, offering the potential for biodegradability and a reduced carbon footprint over their lifecycle. mdpi.commdpi.com The use of monomers derived from oleic acid, a component of many vegetable oils, to produce plasticizers and polyesters highlights the viability of this approach. mdpi.com The development of microbial factories engineered to convert glucose into specific medium-chain dicarboxylic acids demonstrates a promising pathway for the commercial production of these valuable monomers. nih.gov

Design and Synthesis of Functional Materials Incorporating this compound Moieties

The carbon-carbon double bond within the this compound residue is a key functional handle that can be exploited post-polymerization. This unsaturation allows for the creation of more complex polymer architectures with tailored properties.

The unsaturation in the backbone of polyesters and polyamides derived from this compound enables the formation of cross-linked networks, converting thermoplastic materials into robust thermosets. plymouth.ac.ukrsc.org A common industrial method for cross-linking unsaturated polyesters involves dissolving the prepolymer in a reactive diluent, such as styrene (B11656), and initiating a free-radical polymerization. plymouth.ac.uk The styrene molecules bridge adjacent polymer chains by reacting with the double bonds in the backbone, forming a rigid three-dimensional structure. plymouth.ac.uk

Alternatively, cross-linking can be achieved through other chemical reactions that target the double bond. Thiol-ene reactions, for example, can be used to attach functional molecules or cross-link chains using dithiol compounds. mdpi.com This method offers a high degree of control and efficiency. The formation of these networks significantly enhances the mechanical strength, thermal stability, and chemical resistance of the material. rsc.org

The incorporation of this compound into a polymer backbone can be used to design photodegradable materials. Unsaturated polyesters are inherently susceptible to degradation when exposed to ultraviolet (UV) radiation. google.com3vsigmausa.com The degradation process is initiated by the absorption of UV light by chromophores within the polymer structure. researchgate.net In polyesters derived from this compound, both the ester's carbonyl group (C=O) and the backbone carbon-carbon double bond (C=C) can act as chromophores. revise.imresearchgate.net

Upon absorbing UV energy, these groups can trigger a cascade of secondary reactions, including chain scission and oxidation, which lead to the breakdown of the polymer matrix and a loss of mechanical properties. asianpubs.orgresearchgate.net This intrinsic instability to UV light can be leveraged as a design feature for creating polymers that degrade in a controlled manner upon environmental exposure, which is attractive for applications where persistence is undesirable, such as in certain agricultural films or single-use packaging. researchgate.net

Biochemical Roles and Metabolic Fate of Oct 4 Enedioic Acid in Biological Systems

Oct-4-enedioic Acid as an Intermediate in Lipid Metabolism

The role of this compound is intrinsically linked to the breakdown of dietary and stored fats. It emerges as a product when primary fatty acid oxidation pathways are overwhelmed or impaired, necessitating alternative catabolic routes.

Unlike most monocarboxylic fatty acids, which are primarily oxidized in the mitochondria, dicarboxylic acids such as this compound are predominantly metabolized through beta-oxidation within peroxisomes. ontosight.aigrafiati.com Fatty acid ω-oxidation, an alternative metabolic route that occurs in the endoplasmic reticulum, first converts long-chain fatty acids into long-chain dicarboxylic acids. grafiati.comnih.gov These dicarboxylic acids are then transported to peroxisomes for subsequent chain shortening.

The peroxisomal beta-oxidation pathway systematically shortens the dicarboxylic acid chain, producing acetyl-CoA in each cycle. ontosight.ai In the case of unsaturated dicarboxylic acids like this compound, the process requires auxiliary enzymes to handle the double bond. nih.gov The accumulation of this compound in urine can be an indicator of metabolic disorders related to defects in either peroxisomal or mitochondrial fatty acid beta-oxidation. ontosight.ai

This compound is not typically ingested directly but is formed endogenously from the metabolism of common long-chain unsaturated fatty acids. Research has identified specific precursors for its isomers.

Linoleic Acid: Studies propose that cis-4-octenedioic acid is derived from the metabolic breakdown of linoleic acid, an essential omega-6 polyunsaturated fatty acid. ebi.ac.uk

Oleic Acid: The related isomer, cis-3-octenedioic acid, is thought to originate from the metabolism of oleic acid, a monounsaturated omega-9 fatty acid. ebi.ac.uk

The formation from these precursors involves an initial ω-oxidation at the terminal methyl group of the fatty acid, creating a dicarboxylic acid. This is followed by several cycles of peroxisomal β-oxidation, which shortens the carbon chain to the eight-carbon length of octenedioic acid. grafiati.comnih.gov Conditions that inhibit or impair fatty acid oxidation, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, can lead to a disproportionate increase in the urinary excretion of these unsaturated dicarboxylic acids as the metabolic burden shifts to alternative pathways. ebi.ac.uk

Table 1: Proposed Metabolic Precursors of this compound Isomers

| Isomer of Octenedioic Acid | Proposed Precursor Fatty Acid | Reference |

|---|---|---|

| cis-4-Octenedioic acid | Linoleic acid | ebi.ac.uk |

| cis-3-Octenedioic acid | Oleic acid | ebi.ac.uk |

Enzymatic Systems and Biochemical Pathways Modulating this compound

The metabolism of this compound is orchestrated by a specific set of enzymes that activate, transport, and catabolize the molecule.

Several key enzymes are involved in the metabolic processing of this compound and its dicarboxylic acid precursors.

Long-Chain Fatty-Acid CoA Ligase 1: Before any metabolism can occur, this compound must be activated. This reaction is facilitated by a long-chain fatty-acid CoA ligase, which attaches a Coenzyme A (CoA) moiety to form oct-4-enedioyl-CoA. smpdb.ca

Acyl-CoA Oxidases: This is the first and rate-limiting enzyme in the peroxisomal beta-oxidation spiral. It catalyzes the initial dehydrogenation of the acyl-CoA ester. nih.gov Peroxisomes contain at least two acyl-CoA oxidases with different substrate specificities to handle a wide range of fatty acids and dicarboxylic acids. nih.gov

Peroxisomal Bifunctional/Trifunctional Enzyme: This enzyme possesses multiple activities, including enoyl-CoA hydratase and β-hydroxyacyl-CoA dehydrogenase functions, which are essential for the subsequent steps of the beta-oxidation cycle. nih.gov

β-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, cleaving the β-ketoacyl-CoA to produce acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter. nih.gov

2,4-Dienoyl-CoA Reductase: This auxiliary enzyme is crucial for the oxidation of unsaturated fatty acids with double bonds at even-numbered positions, a category that includes the metabolic intermediates of linoleic acid. nih.gov

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway | Reference |

|---|---|---|---|

| Long-Chain Fatty-Acid CoA Ligase 1 | Activates this compound to its CoA ester form. | Fatty Acid Activation | smpdb.ca |

| Acyl-CoA Oxidase | Catalyzes the first dehydrogenation step. | Peroxisomal β-Oxidation | nih.gov |

| Peroxisomal Bifunctional Enzyme | Provides hydratase and dehydrogenase activities. | Peroxisomal β-Oxidation | nih.gov |

| β-Ketoacyl-CoA Thiolase | Cleaves the carbon chain to release acetyl-CoA. | Peroxisomal β-Oxidation | nih.gov |

| 2,4-Dienoyl-CoA Reductase | Rearranges double bonds in unsaturated intermediates. | Peroxisomal β-Oxidation | nih.gov |

Furthermore, genetic defects in mitochondrial enzymes, such as in MCAD deficiency, cause a metabolic block. This leads to the accumulation of medium-chain fatty acids, which are then shunted into the ω-oxidation pathway, resulting in a significant increase in the production and excretion of unsaturated dicarboxylic acids, including this compound. ebi.ac.uk This highlights a crucial interplay between mitochondrial and peroxisomal pathways in regulating the levels of these metabolic intermediates.

Computational and Theoretical Investigations of Oct 4 Enedioic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Oct-4-enedioic acid. These first-principles approaches model the electronic structure of the molecule, allowing for the prediction of its geometry, stability, and spectroscopic characteristics.

Conformational Analysis and Spectroscopic Property Predictions

The flexibility of the alkyl chains and the rotational freedom around the C-C and C-O single bonds in this compound give rise to a complex conformational landscape. Theoretical conformational analysis is crucial for identifying the most stable geometries of the molecule. Similar to other dicarboxylic acids, the conformations of this compound are governed by a delicate balance of steric effects and the potential for intramolecular hydrogen bonding between the two carboxyl groups. researchgate.net The relative orientation of the hydroxyl and carbonyl groups within each carboxylic acid moiety (syn vs. anti) is a key determinant of conformational stability, with the syn conformation often being more stable due to intramolecular hydrogen bonding. acs.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. By calculating the optimized geometry and the electronic structure, it is possible to predict vibrational frequencies (infrared and Raman spectra) and, notably, Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, when used in conjunction with DFT, has proven to be highly accurate in predicting the ¹H and ¹³C NMR chemical shifts of unsaturated carboxylic acids. nih.govmdpi.com This predictive capability is invaluable for distinguishing between the E (trans) and Z (cis) isomers of this compound, as the chemical shifts of the vinylic and allylic protons and carbons are highly sensitive to the molecule's geometry. mdpi.com

| Spectroscopic Parameter | Predicted Value (E-isomer) | Predicted Value (Z-isomer) | Computational Method |

|---|---|---|---|

| ¹H NMR Chemical Shift (Vinyl H) | ~5.4-5.6 ppm | ~5.5-5.7 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (Vinyl C) | ~129-131 ppm | ~128-130 ppm | DFT/GIAO |

| IR Frequency (C=O stretch) | ~1700-1720 cm⁻¹ | ~1705-1725 cm⁻¹ | DFT |

Elucidation of Reaction Mechanisms via Ab Initio and DFT Methods

Ab initio and DFT methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and reaction products. A key reaction in the synthesis of this compound and its derivatives is alkene metathesis. libretexts.org DFT studies on olefin metathesis reactions catalyzed by ruthenium complexes have provided detailed mechanistic insights, including the formation of metallacyclobutane intermediates and the factors controlling stereoselectivity. nih.govacs.orgresearchgate.net Such studies are crucial for optimizing reaction conditions to favor the desired isomer of this compound.

Furthermore, DFT can be employed to investigate the reactivity of the carboxylic acid functional groups, such as in esterification or amidation reactions. acs.org By calculating the activation energies for different reaction pathways, it is possible to predict the most favorable conditions for these transformations.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide detailed information about individual molecules, molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in solution.

Solvent Effects and Intermolecular Interactions

The properties and behavior of this compound are significantly influenced by its environment, particularly in aqueous solutions. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules. For dicarboxylic acids, a key aspect is the hydrogen bonding network formed with water molecules. rsc.orgresearchgate.net These simulations can reveal how the molecule is solvated, the orientation it adopts at interfaces (like an oil-water interface), and how water molecules mediate interactions between different this compound molecules. researchgate.netrsc.org The balance between the hydrophobic interactions of the alkyl chain and the hydrophilic interactions of the carboxyl groups determines the molecule's solubility and its tendency to aggregate. acs.org

| Interaction Type | Description | Significance |

|---|---|---|

| Carboxyl-Water Hydrogen Bonding | Hydrogen bonds between the -COOH groups and water molecules. | Governs solubility and the hydration shell structure. |

| Carboxyl-Carboxyl Hydrogen Bonding | Dimerization of acid molecules via hydrogen bonds. | Can lead to aggregation and affects pKa. |

| Hydrophobic Interactions | Association of the alkyl chains to minimize contact with water. | Influences conformational preferences and aggregation. |

Chemoinformatics and Machine Learning Approaches in this compound Research

Chemoinformatics and machine learning are emerging as powerful tools in chemical research, enabling the prediction of molecular properties and the design of synthetic pathways on a large scale.

Predictive Modeling of Reactivity and Synthetic Accessibility

For a molecule like this compound, chemoinformatics and machine learning models can be used to predict its reactivity in various chemical transformations. rsc.orgrsc.org By training models on large databases of known reactions, it is possible to predict the likely outcome of a reaction involving this compound under specific conditions. researchgate.net These models often use molecular fingerprints or graph-based representations of molecules to capture their structural and electronic features. chemrxiv.org

Data Mining and Pattern Recognition in Related Chemical Spaces

In the realm of computational chemistry, the study of a single molecule like this compound is often enriched by placing it within the context of a larger, related chemical space. Data mining and pattern recognition techniques are pivotal in this regard, allowing researchers to sift through vast datasets of chemical information to uncover meaningful trends, relationships, and predictive models. These approaches are particularly valuable for understanding the structure-property relationships of homologous series, such as unsaturated dicarboxylic acids.

By analyzing databases containing experimental and computationally derived properties of molecules structurally similar to this compound, researchers can identify patterns that govern their chemical behavior. For instance, trends in acidity, conformational stability, and reactivity can be correlated with variations in chain length, the position and stereochemistry of the double bond, and other structural features.

Detailed Research Findings from Broader Dicarboxylic Acid Studies

While specific data mining studies on this compound are not extensively documented in publicly accessible literature, the methodologies are well-established from research on other dicarboxylic acids. Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are often employed to generate robust datasets for these analyses. nih.govresearchgate.net For example, studies on shorter-chain dicarboxylic acids like succinic acid and maleic acid have successfully used AIMD to explore their conformational landscapes, revealing that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be thermally accessible by simple energy minimization calculations. nih.gov These findings highlight the importance of simulating realistic environments to accurately predict chemical behavior.

Pattern recognition algorithms can then be applied to the outputs of these simulations. Techniques such as Principal Component Analysis (PCA) are used to reduce the dimensionality of complex datasets and visualize the chemical space occupied by different molecules. mdpi.com This allows for the identification of clusters of compounds with similar properties and the outliers that may possess unique characteristics. Machine learning models can also be trained on these datasets to predict the properties of uncharacterized molecules, such as this compound, based on the patterns learned from its chemical neighbors. mdpi.com

The table below illustrates the type of data that can be mined and compared. It includes computed properties for this compound and related C8 dicarboxylic acids. By analyzing such data, patterns can emerge. For example, the introduction of a double bond in this compound compared to the saturated Suberic acid affects properties like the topological polar surface area and refractive index.

| Property | This compound | Suberic acid (Octanedioic acid) | Phthalic acid |

|---|---|---|---|

| Molecular Formula | C8H12O4 | C8H14O4 | C8H6O4 |

| Molecular Weight | 172.18 g/mol | 174.19 g/mol | 166.13 g/mol |

| Topological Polar Surface Area | 74.6 Ų | 74.6 Ų | 74.6 Ų |

| Density (Computed) | 1.2 g/cm³ | 1.27 g/cm³ | 1.592 g/cm³ |

| Boiling Point (Predicted) | 373.11°C at 760 mmHg | 384.5°C at 760 mmHg | 378.7°C at 760 mmHg |

| Refractive Index (Predicted) | 1.501 | 1.468 | 1.649 |

Furthermore, theoretical investigations into the interactions of various dicarboxylic acids with other molecules, such as aerosol nucleation precursors, have utilized quantum chemical calculations to determine binding energies and geometries. nih.govacs.org These studies, while not specific to this compound, provide a framework for how its potential role in atmospheric chemistry could be computationally explored. Data from such studies across a range of dicarboxylic acids can be mined to identify quantitative structure-activity relationships (QSAR) that correlate molecular descriptors with interaction strengths.

Advanced Analytical Methodologies for Characterizing Oct 4 Enedioic Acid and Its Transformations

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopy is fundamental to the molecular-level analysis of Oct-4-enedioic acid, providing definitive information on its atomic connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

In ¹H NMR, the chemical shift (δ) of each proton is indicative of its local electronic environment. For the trans isomer of this compound, the olefinic protons at the C4 and C5 positions are expected to appear as a multiplet around 5.4 ppm. The allylic protons (on C3 and C6) would resonate further upfield, typically in the 2.0-2.2 ppm range, while the protons on the carbons alpha to the carboxylic acid groups (C2 and C7) would be shifted slightly further downfield to approximately 2.3-2.5 ppm due to the electron-withdrawing effect of the carboxyl group. The acidic protons of the carboxyl groups themselves would appear as a broad singlet at a significantly downfield position, often exceeding 10-12 ppm.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atoms of the carboxyl groups (C1 and C8) are the most deshielded, appearing around 175-180 ppm. The olefinic carbons (C4 and C5) are expected in the 129-132 ppm region. The aliphatic carbons would be found upfield, with the carbons adjacent to the carboxyl groups (C2 and C7) resonating around 33-35 ppm and the allylic carbons (C3 and C6) appearing at a similar shift, around 31-33 ppm.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C8 (-COOH) | >10 (broad s) | ~178 |

| C2, C7 (-CH₂) | ~2.4 | ~34 |

| C3, C6 (-CH₂) | ~2.1 | ~32 |

| C4, C5 (=CH) | ~5.4 | ~130 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in this compound. hmdb.ca These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption (IR) or scattering (Raman) frequencies. hmdb.ca

For a dicarboxylic acid, the most prominent feature in the IR spectrum is the very broad absorption band of the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹, which arises from the hydrogen-bonded carboxyl groups. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is expected around 1700 cm⁻¹. The C=C double bond stretch for a trans-alkene is often weak in the IR spectrum and appears around 1670 cm⁻¹. Other significant peaks include C-O stretching and O-H bending vibrations, which are found in the 1200-1450 cm⁻¹ region. rsc.org

Raman spectroscopy provides complementary data. While the O-H and C=O stretches are visible, the C=C stretch of the symmetrically substituted double bond is typically a strong and sharp signal in the Raman spectrum, appearing around 1650-1670 cm⁻¹, making it a key diagnostic peak. aip.org Methylene (-CH₂-) group deformations and rocking modes also give rise to signals in the fingerprint region (<1500 cm⁻¹). ias.ac.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong / Weak |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong / Medium |

| C=C (Alkene) | Stretching | 1650-1670 | Weak-Medium / Strong |

| C-H (Alkane) | Stretching | 2850-2960 | Medium / Medium |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Medium / Weak |

| O-H (Carboxylic Acid) | Bending | 1395-1440 | Medium / Weak |

Chromatographic and Mass Spectrometric Techniques for Separation and Identification

When this compound is part of a more complex mixture, such as a product of synthesis or a biological sample, chromatographic techniques are required for its separation and purification prior to identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is typically required before analysis. This compound is commonly converted to its more volatile dimethyl ester derivative via reaction with a methylating agent. shimadzu.com

The derivatized sample is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. For the dimethyl ester of this compound (MW = 200.23 g/mol ), characteristic fragments would include the molecular ion (M⁺) at m/z 200, a peak from the loss of a methoxy (B1213986) group ([M-31]⁺) at m/z 169, and other fragments resulting from cleavages along the carbon chain. nih.govresearchgate.net

| Parameter | Description |

|---|---|

| Derivatization | Methylation (e.g., with BF₃/Methanol) |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Molecular Ion (M⁺) | m/z 200 |

| Key Fragment Ions (m/z) | 169 [M-OCH₃]⁺, 141, 109, 81, 55 |

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound, as it does not require derivatization. nih.gov The most common mode for this analysis is reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. nih.gov

The separation of dicarboxylic acids is achieved using a mobile phase consisting of an acidified aqueous solution (e.g., water with phosphoric or acetic acid to suppress the ionization of the carboxyl groups) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate acids with different polarities. Detection is typically performed with a UV-Vis detector set to a low wavelength (around 210 nm) to detect the carboxyl functional group. sielc.com The retention time under specific conditions is a key identifier for the compound.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 210 nm |

Thermal and Mechanical Characterization for Material Science Applications

This compound can serve as a valuable monomer for the synthesis of unsaturated polyesters and polyamides. The presence of the double bond in its backbone provides a site for subsequent cross-linking, allowing for the creation of thermoset materials. manchester.ac.uk Characterizing the thermal and mechanical properties of these polymers is essential for evaluating their potential applications.

Thermal properties are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), which indicates the shift from a rigid to a more flexible state, and the melting temperature (Tm) for semi-crystalline polymers. TGA measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition temperature (Td). Polyesters derived from unsaturated dicarboxylic acids can exhibit a wide range of thermal properties depending on the co-monomer (e.g., diol) used and the degree of cross-linking. mdpi.com

The mechanical properties of polymers synthesized from this compound, such as tensile strength, Young's modulus (a measure of stiffness), and elongation at break, are determined through tensile testing. These properties are highly dependent on the polymer's molecular weight, crystallinity, and cross-link density. The incorporation of the double bond from this compound allows for the formation of a robust cross-linked network, which can significantly enhance the mechanical strength and stiffness of the final material. researchgate.net

| Property | Analytical Technique | Typical Range of Values |

|---|---|---|

| Glass Transition Temperature (Tg) | DSC | -30 °C to 60 °C |

| Melting Temperature (Tm) | DSC | 40 °C to 120 °C |

| Decomposition Temperature (Td) | TGA | 250 °C to 400 °C |

| Tensile Strength | Tensile Testing | 10 - 60 MPa |

| Young's Modulus | Tensile Testing | 0.2 - 2.5 GPa |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. redthermo.comlibretexts.org This method is crucial for identifying thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pubhu-berlin.de

For a polymer synthesized from this compound, a DSC analysis would provide critical insights into its physical state and processing parameters. A typical DSC thermogram plots heat flow against temperature. youtube.com An endothermic peak would indicate melting, providing the Tm of the crystalline domains of the polymer. pressbooks.pub A step-change in the baseline of the thermogram would signify the glass transition, the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de Exothermic peaks observed during a cooling cycle would correspond to the crystallization of the polymer. pressbooks.pub The area under the melting or crystallization peaks can be used to quantify the enthalpy of these transitions, which is related to the degree of crystallinity of the polymer. pressbooks.pubresearchgate.net

Hypothetical DSC Data for a Polymer of this compound

| Thermal Transition | Expected Observation | Significance for this compound Polymer |

| Glass Transition (Tg) | Step-change in the baseline | Indicates the upper-temperature limit for use as a rigid material and the lower limit for flexible applications. |

| Crystallization (Tc) | Exothermic peak upon cooling | Provides information on the rate and temperature at which the polymer chains organize into an ordered structure. |

| Melting (Tm) | Endothermic peak upon heating | Defines the processing temperature for techniques like extrusion or injection molding and the upper limit of its solid-state application. |

This table is illustrative and based on the general principles of DSC analysis of polyesters. Actual values would depend on the specific polymer structure and molecular weight.

Interpreting the DSC curve would be essential for understanding the structure-property relationships of polymers derived from this compound. redthermo.comucsb.edu For instance, the presence of a double bond in the monomer unit could influence chain packing and, consequently, the crystallinity and melting behavior of the resulting polymer.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. xrfscientific.comwikipedia.org It is primarily used to determine the thermal stability and decomposition profile of materials. sump4.com

When applied to a polymer of this compound, TGA would yield a curve of mass versus temperature. youtube.com The onset of mass loss on the TGA curve indicates the temperature at which the polymer begins to degrade. wikipedia.org The shape of the curve can provide information about the degradation mechanism, which for unsaturated polyesters, often involves multiple stages. mdpi.comcore.ac.uk The temperature at which the maximum rate of mass loss occurs, determined from the derivative of the TGA curve (DTG), is a key indicator of the polymer's thermal stability. mdpi.com The final residual mass at the end of the experiment can indicate the formation of a char residue. sdiarticle3.com

Hypothetical TGA Data for a Polymer of this compound

| Parameter | Expected Measurement | Significance for this compound Polymer |